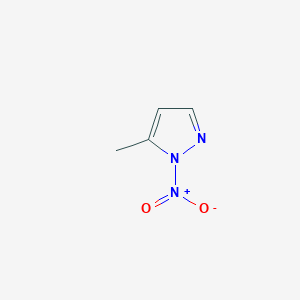![molecular formula C18H24O6 B3065251 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester CAS No. 33617-41-3](/img/structure/B3065251.png)
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester
Descripción general
Descripción
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester is an organic compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol . This compound is characterized by the presence of two tetrahydropyranyl (THP) groups attached to a benzoic acid methyl ester core. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3,5-dihydroxybenzoic acid methyl ester with dihydropyran in the presence of an acid catalyst . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The THP groups can be removed under acidic conditions to regenerate the hydroxyl groups.
Oxidation: The benzoic acid methyl ester core can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl or H2SO4) are commonly used to remove THP groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or neutral conditions.
Major Products Formed
Hydrolysis: 3,5-Dihydroxybenzoic acid methyl ester.
Oxidation: 3,5-Dihydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester is utilized in several scientific research fields:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and natural product derivatives.
Medicine: Investigated for its potential role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester primarily involves its role as a protecting group. The THP groups protect hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the THP groups can be selectively removed under acidic conditions to reveal the free hydroxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxybenzoic acid methyl ester: Lacks the THP protecting groups, making it more reactive.
3,4-Dihydro-2H-pyran: A precursor used in the synthesis of THP-protected compounds.
Methyl 3,5-dihydroxybenzoate: Another related compound without THP protection.
Uniqueness
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester is unique due to its dual THP protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of hydroxyl groups are crucial.
Propiedades
IUPAC Name |
methyl 3,5-bis(oxan-2-yloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-20-18(19)13-10-14(23-16-6-2-4-8-21-16)12-15(11-13)24-17-7-3-5-9-22-17/h10-12,16-17H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXVCUVIXNIOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2CCCCO2)OC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612177 | |
| Record name | Methyl 3,5-bis[(oxan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33617-41-3 | |
| Record name | Methyl 3,5-bis[(tetrahydro-2H-pyran-2-yl)oxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33617-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-bis[(oxan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)






![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)
![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)




